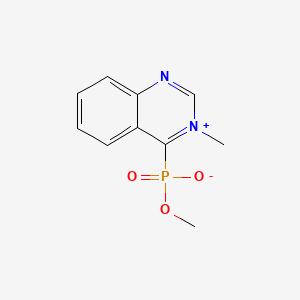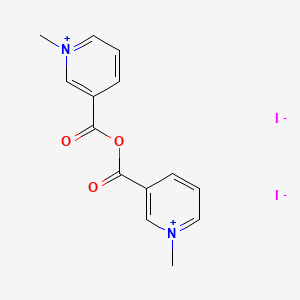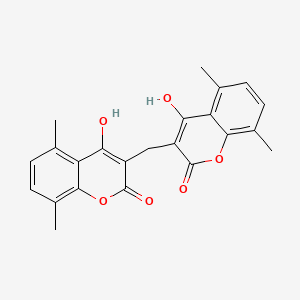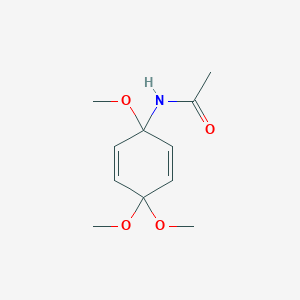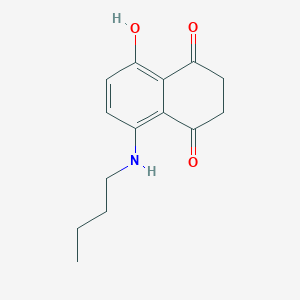
5-(Butylamino)-8-hydroxy-2,3-dihydronaphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Butylamino)-8-hydroxy-2,3-dihydronaphthalene-1,4-dione is a chemical compound with a complex structure that includes a butylamino group, a hydroxy group, and a dihydronaphthalene-1,4-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butylamino)-8-hydroxy-2,3-dihydronaphthalene-1,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the initial formation of the naphthalene-1,4-dione core, followed by the introduction of the butylamino and hydroxy groups through a series of chemical reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize efficiency and minimize waste, often incorporating advanced techniques such as catalytic hydrogenation and automated purification systems.
化学反应分析
Types of Reactions
5-(Butylamino)-8-hydroxy-2,3-dihydronaphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The naphthalene-1,4-dione core can be reduced to form dihydro or tetrahydro derivatives.
Substitution: The butylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions, including temperature, pH, and solvent choice, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the naphthalene-1,4-dione core can produce dihydro derivatives.
科学研究应用
5-(Butylamino)-8-hydroxy-2,3-dihydronaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism by which 5-(Butylamino)-8-hydroxy-2,3-dihydronaphthalene-1,4-dione exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Salbutamol: A bronchodilator with a similar butylamino group, used in the treatment of asthma.
Terbutaline: Another bronchodilator with structural similarities, used for similar medical applications.
Adrenaline: A naturally occurring hormone with a related structure, involved in the body’s fight-or-flight response.
Uniqueness
5-(Butylamino)-8-hydroxy-2,3-dihydronaphthalene-1,4-dione is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific reactivity and stability are advantageous.
属性
CAS 编号 |
112900-57-9 |
|---|---|
分子式 |
C14H17NO3 |
分子量 |
247.29 g/mol |
IUPAC 名称 |
5-(butylamino)-8-hydroxy-2,3-dihydronaphthalene-1,4-dione |
InChI |
InChI=1S/C14H17NO3/c1-2-3-8-15-9-4-5-11(17)14-12(18)7-6-10(16)13(9)14/h4-5,15,17H,2-3,6-8H2,1H3 |
InChI 键 |
LGFXNWUASMGUFW-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC1=C2C(=O)CCC(=O)C2=C(C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[(2,3-Dichloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene](/img/structure/B14317507.png)
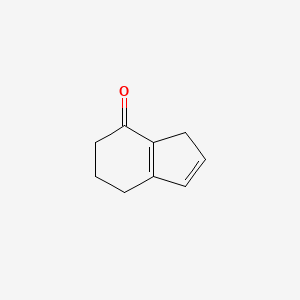
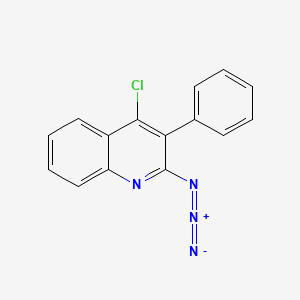
![2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14317526.png)
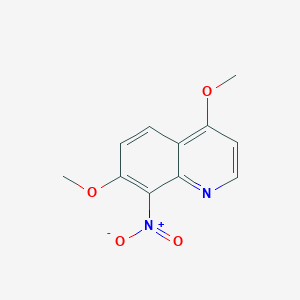
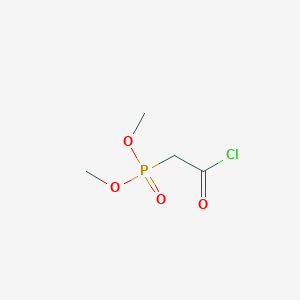

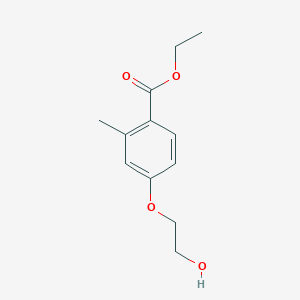
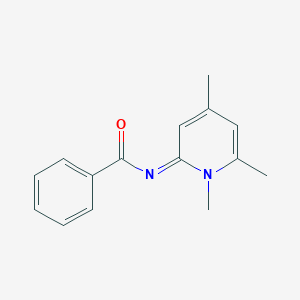
![2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate](/img/structure/B14317557.png)
